![molecular formula C19H21FN4O2 B2635142 N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide CAS No. 1421489-89-5](/img/structure/B2635142.png)
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O2 and its molecular weight is 356.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The research involves the synthesis and characterization of related compounds, highlighting their significance in the realm of scientific research. These studies involve detailed synthesis procedures and analytical characterization techniques, emphasizing the importance of accurate identification and understanding of chemical structures. The synthesis of these compounds often involves complex reactions and is accompanied by extensive analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. The accurate identification and differentiation of these compounds are crucial for further research and potential applications (McLaughlin et al., 2016).
Antimicrobial and Antifungal Activity
- Several studies focus on the antimicrobial and antifungal activities of compounds structurally related to N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)pyrazine-2-carboxamide. These compounds have shown promising results in inhibiting the growth of various microorganisms, including Mycobacterium tuberculosis, Mycobacterium kansasii, and other bacteria and fungi. The research in this area is crucial for developing new therapeutic agents against infectious diseases. The structure-activity relationships (SAR) of these compounds are extensively studied to optimize their biological performance and selectivity (Zítko et al., 2015).
Fungicide Development
- The compound and its analogs have been investigated for their fungicidal properties, particularly against plant diseases. Studies in this field aim to develop effective fungicides that can control a wide range of plant diseases, contributing to agricultural productivity and food security. The research includes synthesizing various derivatives, studying their structure-activity relationships, and identifying the most potent compounds for fungicide development (Oda et al., 2017).
Anticancer Research
- Compounds related to N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)pyrazine-2-carboxamide have been explored for their potential anticancer activities. The research in this domain focuses on synthesizing novel compounds, characterizing their structures, and evaluating their cytotoxic effects against various cancer cell lines. The studies aim to discover new therapeutic agents that can effectively combat cancer by inducing apoptosis or inhibiting cancer cell growth (Senthilkumar et al., 2021).
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-5-3-4-14(10-15)11-16(24-9-2-1-6-18(24)25)12-23-19(26)17-13-21-7-8-22-17/h3-5,7-8,10,13,16H,1-2,6,9,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIFMMVNJKUGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
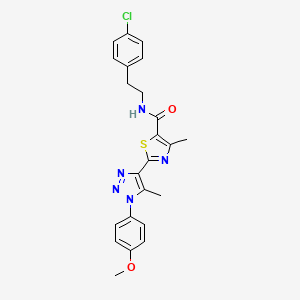
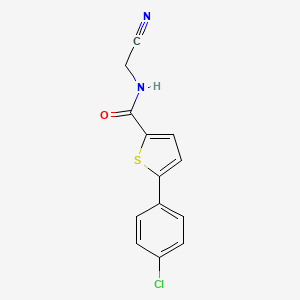
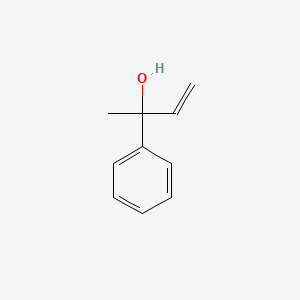
![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)
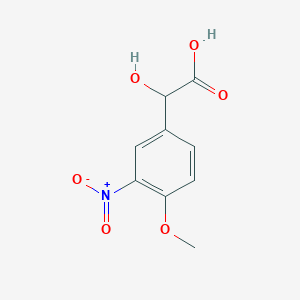
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2635069.png)

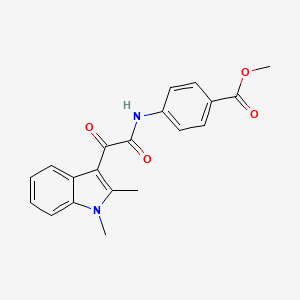
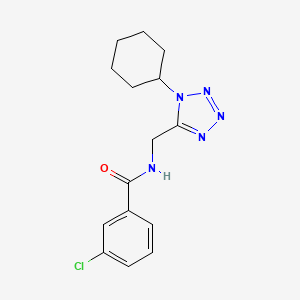
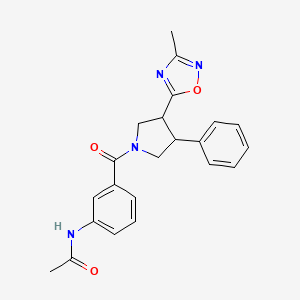
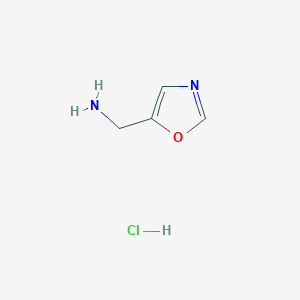
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2635080.png)
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)
